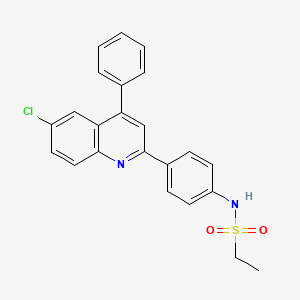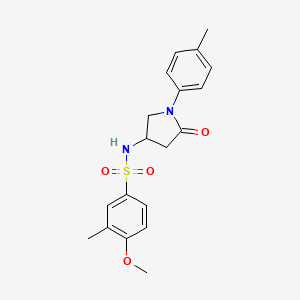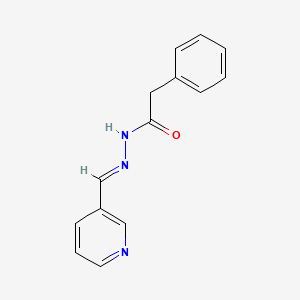
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C23H19ClN2O2S and a molecular weight of 422.93 g/mol This compound is characterized by its quinoline core, which is substituted with a phenyl group and an ethanesulfonamide moiety
准备方法
The synthesis of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenylation: The chlorinated quinoline is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Sulfonamide formation: Finally, the phenylquinoline derivative is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the ethanesulfonamide moiety.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different chemical and biological properties.
Phenylquinolines: These compounds have a phenyl group attached to the quinoline core but may differ in other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-29(27,28)26-19-11-8-17(9-12-19)23-15-20(16-6-4-3-5-7-16)21-14-18(24)10-13-22(21)25-23/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIMJVNGISPGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2758035.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)
![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2758041.png)
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)
![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)
![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)
